N-(hydroxymethyl)-4-methylbenzamide N-(hydroxymethyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 31220-71-0
VCID: VC16316358
InChI: InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

N-(hydroxymethyl)-4-methylbenzamide

CAS No.: 31220-71-0

Cat. No.: VC16316358

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

N-(hydroxymethyl)-4-methylbenzamide - 31220-71-0

Specification

CAS No. 31220-71-0
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-(hydroxymethyl)-4-methylbenzamide
Standard InChI InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12)
Standard InChI Key YPWZBEMOZPLXFM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NCO

Introduction

Structural and Molecular Characteristics

N-(Hydroxymethyl)-4-methylbenzamide (C₉H₁₁NO₂; molecular weight: 165.19 g/mol) features a benzamide backbone with two critical functional groups:

  • A hydroxymethyl (-CH₂OH) group at the amide nitrogen, enabling hydrogen bonding and participation in redox reactions.

  • A para-methyl (-CH₃) group on the benzene ring, influencing electronic distribution and steric interactions.

The compound’s IUPAC name derives from its substitution pattern: N-(hydroxymethyl)-4-methylbenzamide. Its canonical SMILES string is CC1=CC=C(C=C1)C(=O)NCO, reflecting the methyl group at position 4 and the hydroxymethyl modification on the amide nitrogen .

Synthetic Methodologies and Reaction Pathways

Metabolic Formation

N-(Hydroxymethyl)-4-methylbenzamide is primarily studied as a metabolic intermediate of N-methylbenzamide derivatives. In vitro experiments using liver microsomes demonstrate that oxidative metabolism of N-methylbenzamides generates N-(hydroxymethyl) analogs via cytochrome P450-mediated hydroxylation . For example:

  • N-Methyl-4-methylbenzamide undergoes hydroxylation at the methyl group attached to nitrogen, yielding N-(hydroxymethyl)-4-methylbenzamide .

  • This pathway is conserved across substituted N-methylbenzamides, including 4-chloro and 4-tert-butyl derivatives, though stability varies with substituents .

Chemical Synthesis

While direct synthetic routes are less documented, analogous compounds suggest two potential strategies:

  • Aminolysis of Esters: Reacting 4-methylbenzoyl chloride with hydroxylamine derivatives.

  • Reductive Amination: Condensing 4-methylbenzoic acid with formaldehyde under reducing conditions.

Key challenges include avoiding over-oxidation to formamide derivatives and managing the compound’s pH-dependent stability .

Stability and Degradation Kinetics

The hydroxymethyl group confers pH-sensitive lability, with degradation pathways critical for pharmacological applications:

ConditionHalf-Life (25°C)Primary Degradation Products
Acidic (pH 1.2)22 minutes4-Methylbenzoic acid, formaldehyde
Neutral (pH 7.4)8.2 hours<5% decomposition
Alkaline (pH 10)47 minutes4-Methylbenzamide, formate

Mechanistic Insights:

  • Acidic Conditions: Protonation of the hydroxymethyl oxygen facilitates nucleophilic attack by water, releasing formaldehyde .

  • Alkaline Conditions: Base-mediated cleavage of the C-N bond yields 4-methylbenzamide and formic acid .

Substituent effects are notable:

  • 4-Methyl vs. 4-Chloro: Electron-donating groups (e.g., -CH₃) stabilize the N-hydroxymethyl moiety compared to electron-withdrawing groups (-Cl) .

  • N-Methylation: N,N-Dimethyl analogs degrade faster under alkaline conditions due to reduced steric hindrance .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The NIST WebBook provides critical IR data for N-(hydroxymethyl)benzamide (Table 1) :

Wavenumber (cm⁻¹)Assignment
3280O-H stretch (hydroxymethyl)
1650C=O stretch (amide I)
1540N-H bend (amide II)
1220C-N stretch

The para-methyl group in N-(hydroxymethyl)-4-methylbenzamide would introduce additional C-H stretching signals near 2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (based on analogs):

  • δ 2.35 ppm (s, 3H): Para-methyl protons.

  • δ 4.45 ppm (s, 2H): Hydroxymethyl CH₂.

  • δ 8.00 ppm (s, 1H): Amide NH.

Biological and Pharmacological Relevance

Metabolic Pathways

N-(Hydroxymethyl)-4-methylbenzamide is implicated in two metabolic fates:

  • Formaldehyde Release: Degradation under physiological conditions produces formaldehyde, a known hepatotoxin .

  • Conjugation Reactions: Glucuronidation by UGT1A1 forms stable O-glucuronides, detected in urinary metabolites .

Toxicity Considerations

  • Formaldehyde Generation: Chronic exposure risks DNA-protein crosslinks and oxidative stress.

  • Species Variability: Mouse hepatocytes show higher metabolic clearance than human counterparts .

Applications in Drug Design

Prodrug Development

The hydroxymethyl group serves as a bioreversible moiety in prodrugs:

  • Masking Polar Groups: Enhances lipophilicity for improved membrane permeability.

  • pH-Triggered Release: Degrades in acidic environments (e.g., tumor microenvironments) to release active drugs.

Polymer Chemistry

N-(Hydroxymethyl)benzamides participate in step-growth polymerization:

  • Polyesteramides: Synthesized via polycondensation with diacids, yielding materials with tunable biodegradability.

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